A Comprehensive Technical Guide to Tert-butyl methyl(3-nitrophenyl)carbamate: Synthesis, Characterization, and Application
A Comprehensive Technical Guide to Tert-butyl methyl(3-nitrophenyl)carbamate: Synthesis, Characterization, and Application
Abstract: This guide provides an in-depth exploration of Tert-butyl methyl(3-nitrophenyl)carbamate, a key intermediate in synthetic organic chemistry. While a dedicated CAS number for this specific compound is not widely indexed, reflecting its common role as a transient intermediate synthesized on-demand, this document establishes its identity and utility. We will focus on its logical synthesis from its immediate precursor, N-methyl-3-nitroaniline, detailing the mechanism, protocol, and characterization. Furthermore, this guide will elucidate its strategic importance in drug discovery and development, particularly as a protected building block for constructing complex molecular architectures.
Compound Identification and Physicochemical Properties
Tert-butyl methyl(3-nitrophenyl)carbamate, also known by its systematic name N-Boc-N-methyl-3-nitroaniline, is a nitroaromatic compound featuring a secondary amine protected by a tert-butoxycarbonyl (Boc) group. The Boc group serves as a crucial element in multi-step synthesis, rendering the otherwise reactive N-methylamino group inert to a wide range of reaction conditions before its strategic removal.
The direct precursor for its synthesis is N-methyl-3-nitroaniline.
Table 1: Physicochemical Properties of the Precursor, N-methyl-3-nitroaniline
| Property | Value | Source |
| CAS Number | 619-26-1 | [1][2][3][4] |
| Molecular Formula | C₇H₈N₂O₂ | [1][3] |
| Molecular Weight | 152.15 g/mol | [1] |
| Appearance | White to brown powder/solid | [2][4] |
| Melting Point | 64-68 °C | [2] |
| Boiling Point | ~274.7 °C (Predicted) | [2] |
| IUPAC Name | N-methyl-3-nitroaniline | [1] |
Based on the addition of a Boc group, the properties of the target compound, Tert-butyl methyl(3-nitrophenyl)carbamate, can be reliably predicted.
Table 2: Predicted Physicochemical Properties of Tert-butyl methyl(3-nitrophenyl)carbamate
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₆N₂O₄ |
| Molecular Weight | 252.27 g/mol |
| Appearance | Likely a pale yellow to brown solid |
| Solubility | Expected to be soluble in organic solvents like DCM, THF, Ethyl Acetate |
| Stability | Stable under standard conditions; labile to strong acid |
Caption: Chemical Structure of Tert-butyl methyl(3-nitrophenyl)carbamate.
Synthesis and Mechanistic Insight
The synthesis of Tert-butyl methyl(3-nitrophenyl)carbamate is a standard protection reaction. It involves the treatment of the nucleophilic secondary amine, N-methyl-3-nitroaniline, with Di-tert-butyl dicarbonate (Boc)₂O in the presence of a non-nucleophilic base.
Mechanism: The reaction proceeds via a nucleophilic acyl substitution.
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The lone pair of electrons on the nitrogen atom of N-methyl-3-nitroaniline attacks one of the electrophilic carbonyl carbons of (Boc)₂O.
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This forms a tetrahedral intermediate.
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The intermediate collapses, expelling a tert-butoxide group and a molecule of CO₂, which is a highly favorable, entropy-driven process. The tert-butoxide is protonated by the ammonium species formed or by a proton scavenger. The base (e.g., Triethylamine or DMAP) serves to deprotonate the nitrogen after the initial attack, increasing its nucleophilicity and neutralizing the generated acid.
Caption: Synthesis of Tert-butyl methyl(3-nitrophenyl)carbamate.
Field-Proven Experimental Protocol
This protocol is designed to be self-validating through in-process monitoring and final characterization.
Materials:
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N-methyl-3-nitroaniline (1.0 eq)
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Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
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4-(Dimethylamino)pyridine (DMAP) (0.1 eq) or Triethylamine (TEA) (1.5 eq)
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Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add N-methyl-3-nitroaniline (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
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Addition of Reagents: Add the base, DMAP (0.1 eq) or TEA (1.5 eq), to the solution. Stir for 5 minutes. Then, add (Boc)₂O (1.1 eq) portion-wise at room temperature. Causality Note: Using a slight excess of (Boc)₂O ensures complete consumption of the starting amine. DMAP is a highly efficient acylation catalyst, while TEA acts as a standard base.
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Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 20% Ethyl Acetate in Hexanes). The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicates reaction completion (typically 2-4 hours).
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Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
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Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any acidic byproducts) and brine (to reduce the amount of water in the organic layer).
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure Tert-butyl methyl(3-nitrophenyl)carbamate.
Applications in Drug Development
Protected anilines are fundamental building blocks in medicinal chemistry. Tert-butyl methyl(3-nitrophenyl)carbamate is valuable for several strategic reasons:
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Orthogonal Protection: The Boc group is stable to many reaction conditions (e.g., basic hydrolysis, hydrogenation, mild reductions) but is easily cleaved under acidic conditions (e.g., Trifluoroacetic acid in DCM). This "orthogonality" allows chemists to perform modifications on other parts of the molecule without disturbing the protected amine.
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Precursor to a Key Functional Group: The nitro group is a versatile functional handle. It can be readily reduced to an aniline (amino group), which is a common pharmacophore in many drugs. This reduction can be performed selectively without cleaving the Boc group, for instance, using catalytic hydrogenation (H₂, Pd/C) or transfer hydrogenation.
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Modulation of Reactivity: The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution. Conversely, once reduced to an amino group, it strongly activates the ring, allowing for further derivatization.
Caption: Strategic utility of the title compound in a synthetic workflow.
Characterization and Spectroscopic Data
To confirm the identity and purity of the synthesized product, several analytical techniques are employed.
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¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet around 1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group, a singlet around 3.3 ppm for the three N-methyl protons, and a series of multiplets in the aromatic region (7.5-8.2 ppm) characteristic of the 3-nitrophenyl group.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would appear for the quaternary carbon of the Boc group (~80 ppm), the methyl group (~35-40 ppm), and the aromatic carbons, including the carbon attached to the nitro group which would be shifted downfield.
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FT-IR (Fourier-Transform Infrared Spectroscopy): Characteristic peaks would include strong C=O stretching from the carbamate group (~1700 cm⁻¹) and strong asymmetric and symmetric N-O stretching from the nitro group (~1530 and ~1350 cm⁻¹).
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Mass Spectrometry (MS): The molecular ion peak [M]+ or adducts like [M+Na]+ would confirm the molecular weight of 252.27 g/mol .
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for the title compound is not available, safe handling procedures can be established based on its constituent functional groups (nitroaromatic, carbamate). The precursors and related compounds are known hazards.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[5] Avoid contact with skin, eyes, and clothing.[5] Nitroaromatic compounds can be toxic and may be absorbed through the skin.
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Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.[5]
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Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
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PubChem. (n.d.). N-Methyl-3-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN101580473B - Method for preparing N-methyl paranitroaniline.
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PrepChem.com. (n.d.). Preparation of 3-nitroaniline. Retrieved from [Link]
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vibzz lab. (2020, December 20). 3-Nitroaniline (Metanitroaniline) : Organic Synthesis [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (2022, September 3). An introduction to the synthesis of nitroanilines and nitropyridines via three component ring transformation. Retrieved from [Link]
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MOLBASE. (n.d.). tert-butyl (3-methoxy-2-nitrophenyl)-(methyl)carbamate. Retrieved from [Link]
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Wikipedia. (n.d.). 3-Nitroaniline. Retrieved from [Link]
